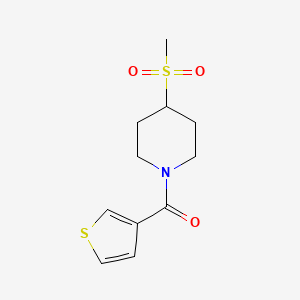

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A significant application of derivatives closely related to "(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone" is in antimicrobial activity. Research by Mallesha and Mohana (2014) demonstrated that compounds synthesized from reactions involving similar sulfonyl and piperidinyl structures exhibited good antimicrobial activity against bacterial and fungal strains. This suggests the potential of such derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Biological Activity Studies

Another research avenue explores the structural aspects and biological activities of compounds with thiophenyl and sulfonyl moieties. Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which showed favorable herbicidal and insecticidal activities. This indicates the compound's utility in agricultural applications and pest management (Wang et al., 2015).

Neuroimaging Applications

Luo et al. (2018) conducted a study on sulfur-containing compounds for imaging the vesicular acetylcholine transporter in the brain, indicating potential applications in neuroimaging and the diagnosis of neurological disorders. Although the study focused on different sulfur-containing compounds, it underscores the broader relevance of sulfur and piperidine-based compounds in neuroimaging (Luo et al., 2018).

Material Science and Crystallography

In the realm of material science and crystallography, the synthesis and structural analysis of compounds with thiophene and sulfonyl groups provide insights into their potential applications in materials development. The study by Nagaraju et al. (2018) on the crystal structure of a related compound demonstrates its applications in understanding the properties of materials that include thiophene, which are useful in electronics and pharmaceuticals (Nagaraju et al., 2018).

Anticancer Research

Research into the anticancer effects of piperidine derivatives, as illustrated by Vinaya et al. (2011), highlights the potential of these compounds in developing new anticancer agents. Their study on (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives exhibiting antiproliferative activity against leukemia cells points to the therapeutic applications of such compounds (Vinaya et al., 2011).

Enzyme Inhibition

A study by Cetin et al. (2021) on the enzyme inhibitory activities of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives underscores the relevance of such compounds in addressing conditions related to enzyme dysregulation. Their research provides a foundation for further exploration of therapeutic agents targeting specific enzymes (Cetin et al., 2021).

Eigenschaften

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S2/c1-17(14,15)10-2-5-12(6-3-10)11(13)9-4-7-16-8-9/h4,7-8,10H,2-3,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQCSTGHDZORNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)

![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2368867.png)